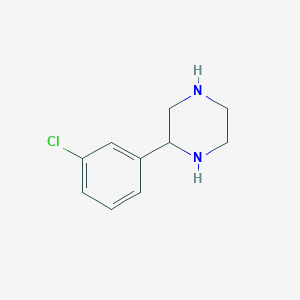

2-(3-Chlorophenyl)piperazine

CAS No.: 52385-79-2

Cat. No.: VC7400241

Molecular Formula: C10H13ClN2

Molecular Weight: 196.68

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52385-79-2 |

|---|---|

| Molecular Formula | C10H13ClN2 |

| Molecular Weight | 196.68 |

| IUPAC Name | 2-(3-chlorophenyl)piperazine |

| Standard InChI | InChI=1S/C10H13ClN2/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-3,6,10,12-13H,4-5,7H2 |

| Standard InChI Key | XRVXSYWJPAAOBC-UHFFFAOYSA-N |

| SMILES | C1CNC(CN1)C2=CC(=CC=C2)Cl |

Introduction

Chemical Identity and Physicochemical Properties

1-(3-Chlorophenyl)piperazine (CAS 6640-24-0) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₀H₁₂ClN₂. Its structure comprises a piperazine ring substituted at the 1-position with a 3-chlorophenyl group . Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of 1-(3-Chlorophenyl)piperazine

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 198.67 g/mol | |

| Boiling Point | 336.4 °C at 760 mmHg | |

| Density | 1.159 g/cm³ | |

| LogP (Partition Coefficient) | 2.07 | |

| Polar Surface Area | 6.48 Ų | |

| Vapor Pressure | 0.000112 mmHg at 25°C |

The compound exhibits moderate lipophilicity (LogP = 2.07), enabling passive diffusion across biological membranes. Its polar surface area of 6.48 Ų suggests limited hydrogen-bonding capacity, which influences pharmacokinetic behavior .

Synthesis and Industrial Production

Synthetic Routes

mCPP is synthesized via multi-step reactions, often starting from diethanolamine and 3-chloroaniline. A patented method (WO2016078107A1) outlines a three-step process :

-

Synthesis of Bis(2-chloroethyl)methylamine Hydrochloride:

Diethanolamine reacts with thionyl chloride to form bis(2-chloroethyl)methylamine hydrochloride, a precursor for piperazine ring formation. -

Formation of 1-(3-Chlorophenyl)piperazine Hydrochloride:

The intermediate undergoes cyclization with 3-chloroaniline in xylene under reflux, yielding the piperazine core . -

Functionalization to 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine:

Alkylation with 1-bromo-3-chloropropane introduces a chloropropyl side chain, producing derivatives for pharmaceutical applications .

Key Advantages of this Route:

-

Mild reaction conditions (0–10°C for final steps).

Analytical Characterization

Synthetic batches are validated using spectroscopic techniques:

-

IR Spectroscopy: N-H stretches at 3300–3500 cm⁻¹ and C-Cl vibrations at 750 cm⁻¹ .

-

¹H NMR: Aromatic protons at δ 6.8–7.2 ppm and piperazine methylenes at δ 2.5–3.5 ppm .

Pharmacological Profile

Receptor Affinity and Mechanism of Action

mCPP exhibits high affinity for serotonin (5-HT) receptors, particularly 5-HT₂B and 5-HT₂C subtypes, with dissociation constants (Kᵢ) of 53 nM and 327 nM, respectively . Unlike its derivative 3C-PEP—a potent dopamine reuptake inhibitor (Kᵢ = 0.04 nM for DAT) —mCPP lacks significant dopaminergic activity but acts as a serotonin receptor agonist .

Metabolic and Clinical Implications

As the primary metabolite of trazodone, mCPP contributes to adverse effects such as migraines and anxiety due to prolonged serotonergic stimulation . Animal studies demonstrate its ability to reverse γ-butyrolactone (GBL)-induced increases in L-DOPA synthesis, suggesting autoreceptor-mediated modulation of dopamine synthesis .

Table 2: Pharmacological Targets of mCPP

| Target | Affinity (Kᵢ) | Effect |

|---|---|---|

| 5-HT₂B Receptor | 53 nM | Agonism |

| 5-HT₂C Receptor | 327 nM | Partial Agonism |

| Dopamine D₂ Receptor | >1000 nM | No Activity |

| Sigma Receptor | >10,000 nM | No Activity |

Industrial and Research Applications

Pharmaceutical Intermediate

mCPP serves as a precursor for antipsychotic agents. For example, alkylation with triazolopyridine moieties yields compounds with dual dopamine autoreceptor agonist and postsynaptic antagonist activity . These derivatives show promise in treating schizophrenia by balancing dopaminergic pathways .

Neurochemical Research Tool

mCPP is utilized to probe serotonin receptor function in vitro and in vivo. Its ability to induce headaches in humans makes it a model for studying migraine pathophysiology .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume